2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone
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Overview
Description
2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams that are structurally related to beta-lactam antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a beta-lactam intermediate.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Attachment of the Pyridin-3-yloxymethyl Group: The pyridin-3-yloxymethyl group can be attached through an etherification reaction using a pyridine derivative and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections or other diseases.
Biological Studies: It can serve as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The molecular targets and pathways involved can vary, but they often include key proteins or nucleic acids that are critical for the biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone: Similar structure with a chlorine atom instead of bromine.
2-(2-Fluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone: Similar structure with a fluorine atom instead of bromine.
2-(2-Iodophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can affect the compound’s electronic properties and interactions with biological targets, making it distinct from its halogen-substituted analogs.
Properties
IUPAC Name |
2-(2-bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-16-6-2-1-4-14(16)8-17(21)20-10-13(11-20)12-22-15-5-3-7-19-9-15/h1-7,9,13H,8,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAKOUWSMUFFHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Br)COC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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